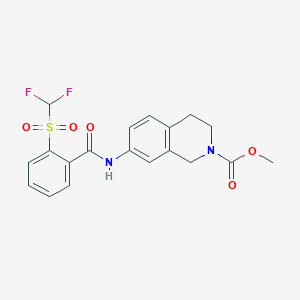
methyl 7-(2-((difluoromethyl)sulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a difluoromethylsulfonyl group, which is a sulfonyl group with a difluoromethyl substituent. This group is often used in organic synthesis due to its ability to act as a good leaving group . The compound also contains a benzamido group, which is a type of amide group attached to a benzene ring . The presence of these groups could suggest that this compound might be used in organic synthesis or medicinal chemistry, but without more specific information, it’s hard to say for sure.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the difluoromethylsulfonyl group with the benzamido group, possibly through a nucleophilic substitution reaction . The exact details of the synthesis would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylsulfonyl and benzamido groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in its structure. The difluoromethylsulfonyl group is a good leaving group, so it could potentially be replaced by other groups in a nucleophilic substitution reaction . The benzamido group could also participate in various reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the difluoromethylsulfonyl and benzamido groups could affect its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Chemical Transformations and Synthesis
This compound participates in reactions that yield heterocyclic derivatives, demonstrating its utility in organic synthesis. For instance, it has been involved in cyclization reactions leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various base conditions, highlighting its versatility in chemical transformations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Such synthetic routes are crucial for developing new pharmacological agents and understanding molecular interactions.
Biological Activities and Applications
Cytotoxic Activities
Compounds synthesized from related chemical structures have been evaluated for their cytotoxic activities against various cancer cell lines. These studies provide a foundation for further exploration of related compounds in cancer research. The structural analogs have shown significant activity against colon tumors in mice, indicating potential therapeutic applications (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Synthesis of Isoquinoline Derivatives
The compound has been utilized in the synthesis of isoquinoline derivatives, including those with potential antibacterial properties. For example, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction showcases the compound's role in creating molecules with possible pharmaceutical applications (Liu, Cong, Liu, & Sun, 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently under investigation. The compound is part of a broader class of molecules that have been studied for their potential in difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .
Mode of Action
The compound’s mode of action is related to its difluoromethylation capabilities. It can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . This process has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The precise pathways and their downstream effects are subject to ongoing research. It’s known that difluoromethylation processes can lead to the formation of x–cf2h bonds, which are of significant interest in pharmaceutical research .
Pharmacokinetics
In silico adme prediction has been used for similar compounds to assess their potential bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. The compound’s ability to perform difluoromethylation can potentially lead to the creation of novel molecules of pharmaceutical relevance .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-[[2-(difluoromethylsulfonyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O5S/c1-28-19(25)23-9-8-12-6-7-14(10-13(12)11-23)22-17(24)15-4-2-3-5-16(15)29(26,27)18(20)21/h2-7,10,18H,8-9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMSSQYMITKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B2877547.png)
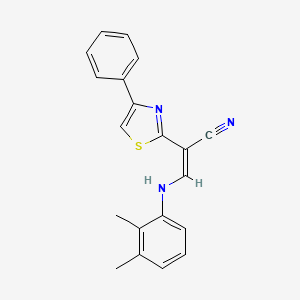
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B2877550.png)
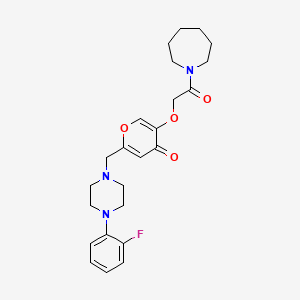
![4-hydroxy-2-[2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2877552.png)
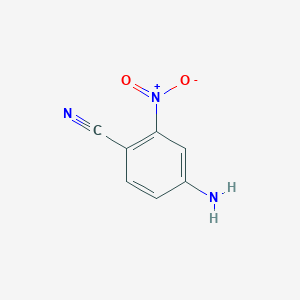
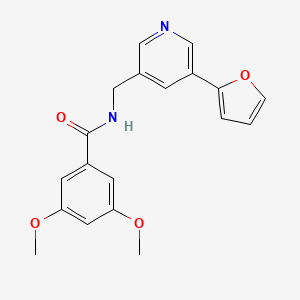
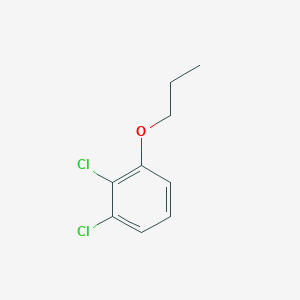
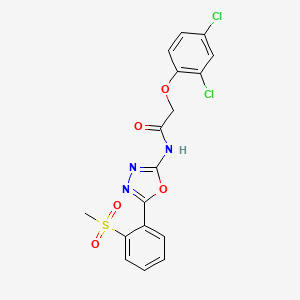
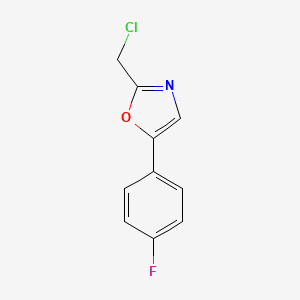
![N-(4-bromo-2-fluorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2877567.png)
![ethyl 3-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
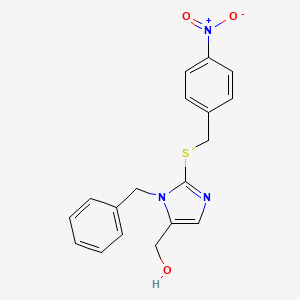
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2877570.png)
